molecular formula C18H16ClN3O3S B2853868 2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide CAS No. 1202975-50-5

2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide

Cat. No. B2853868
CAS RN: 1202975-50-5
M. Wt: 389.85
InChI Key: KRHNWYTWLVFBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as CPTH-11 and has been studied for its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer.

Mechanism Of Action

CPTH-11 inhibits HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histones. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that CPTH-11 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPTH-11 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of CPTH-11 is its specificity for HDAC inhibition, which can lead to more targeted effects compared to non-specific HDAC inhibitors. However, CPTH-11 has also been shown to have limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on CPTH-11. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CPTH-11. Additionally, further studies are needed to fully understand the mechanisms of action of CPTH-11 and its potential therapeutic applications in various diseases. Finally, research is needed to develop more effective delivery methods for CPTH-11 to overcome its limited solubility.

Synthesis Methods

The synthesis of CPTH-11 involves a multi-step process that includes the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with thiosemicarbazide and subsequently cyclized to form the final product.

Scientific Research Applications

CPTH-11 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. One of the primary mechanisms of action of CPTH-11 is its ability to inhibit HDACs, which can lead to changes in gene expression and ultimately impact disease progression.

properties

IUPAC Name

2-(3-chloroanilino)-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-15-7-6-13(9-16(15)25-2)20-17(23)14-10-26-18(22-14)21-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNWYTWLVFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide

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